molecular formula C11H11BrClNO2 B1374344 (4-Bromo-3-chlorophenyl)(morpholino)methanone CAS No. 1007213-16-2

(4-Bromo-3-chlorophenyl)(morpholino)methanone

Cat. No. B1374344
M. Wt: 304.57 g/mol
InChI Key: DIICLOPAHPMKQS-UHFFFAOYSA-N
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Description

“(4-Bromo-3-chlorophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H11BrClNO2 . It has a molecular weight of 304.57 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “(4-Bromo-3-chlorophenyl)(morpholino)methanone” is 1S/C11H11BrClNO2/c12-9-2-1-8 (7-10 (9)13)11 (15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 .

Scientific Research Applications

Synthesis and Antioxidant Properties

The synthesis of derivatives of (4-Bromo-3-chlorophenyl)(morpholino)methanone and their antioxidant properties have been a subject of study. For instance, Çetinkaya et al. (2012) synthesized derivatives with bromine from reactions such as bromination and demethylation. These derivatives showed effective antioxidant power, with certain compounds exhibiting strong antioxidant and radical scavenging abilities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Facile Synthesis and Enantiomeric Purity

Another research area is the synthesis of enantiomerically pure derivatives of (4-Bromo-3-chlorophenyl)(morpholino)methanone. Zhang et al. (2014) developed a facile 7-step procedure for synthesizing enantiomerically pure derivatives, highlighting the scalability and potential for producing compounds with high enantiomeric purity (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).

Application in PET Imaging for Parkinson's Disease

The compound has also been synthesized for potential application in PET imaging, particularly for imaging LRRK2 enzyme in Parkinson's disease. Wang et al. (2017) synthesized a tracer, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone, demonstrating its potential use in PET imaging for Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Synthesis for Antiproliferative Activity Against Cancer Cells

Al‐Ghorbani et al. (2017) synthesized a series of novel 4-benzyl-morpholine-2-carboxylic acid derivatives from (4-hydroxy-aryl)-aryl methanones and evaluated their anti-proliferative activity against various types of neoplastic cells. They found that certain derivatives exhibited significant anti-mitogenic activity, suggesting their potential use in cancer research (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

Antitumor Activity

The synthesis of related compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has been explored for antitumor activity. Tang and Fu (2018) synthesized this compound and tested its inhibition on cancer cell lines, highlighting its potential in antitumor research (Tang & Fu, 2018).

Other Notable Research

  • Research on clathrate formation and interaction between aromatic rings in compounds like (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, indicating its significance in understanding molecular interactions (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).
  • Studies on the dynamics, polarity, and thermal properties of isomers derived from compounds related to (4-Bromo-3-chlorophenyl)(morpholino)methanone, providing insights into their physical and chemical properties (Saiz, Álvarez, Riande, Pinto, & Salom, 1996).

Safety And Hazards

The compound can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

(4-bromo-3-chlorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIICLOPAHPMKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-chlorophenyl)(morpholino)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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